molecular formula C12H11NO2S B8337462 4-((6-Methoxy-2-pyridyl)thio)phenol

4-((6-Methoxy-2-pyridyl)thio)phenol

Cat. No. B8337462
M. Wt: 233.29 g/mol
InChI Key: QUGJNBMGQOLRIL-UHFFFAOYSA-N
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Patent
US04080443

Procedure details

A solution of 11.05 grams (0.05 mole) of 4-((6-fluoro-2-pyridyl)thio)phenol (prepared as above in Example VI) and 8.10 grams (0.15 mole) of sodium methoxide in 200 milliliters of methanol was heated at reflux overnight. The resulting solution was acidified with concentrated hydrochloric acid and thereafter diluted with water. The solid 4-((6-methoxy-2-pyridyl)thio)phenol product was recovered by filtration, water washed and dried. The product was recovered in a yield of 10 grams (86 percent of theoretical) and melted at 88.5°-94.5° C.
Name
4-((6-fluoro-2-pyridyl)thio)phenol
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([S:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[CH3:16][O-:17].[Na+].Cl>CO.O>[CH3:16][O:17][C:2]1[N:7]=[C:6]([S:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-((6-fluoro-2-pyridyl)thio)phenol
Quantity
11.05 g
Type
reactant
Smiles
FC1=CC=CC(=N1)SC1=CC=C(C=C1)O
Name
sodium methoxide
Quantity
8.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid 4-((6-methoxy-2-pyridyl)thio)phenol product was recovered by filtration, water
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was recovered in a yield of 10 grams (86 percent of theoretical) and melted at 88.5°-94.5° C.

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC(=N1)SC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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